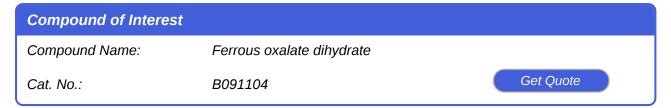


Solubility Profile of Ferrous Oxalate Dihydrate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **ferrous oxalate dihydrate** (FeC₂O₄·2H₂O) in various solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require detailed information on the dissolution characteristics of this compound. The guide includes tabulated quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the experimental workflow.

Quantitative Solubility Data

Ferrous oxalate dihydrate is a sparingly soluble salt, and its solubility is significantly influenced by the nature of the solvent, temperature, and pH. The available quantitative solubility data is summarized in the table below for easy comparison.



Solvent System	Temperature (°C)	Solubility	Molar Concentration (mol/L)
Water	25	0.097 g / 100 g[1]	~0.0054
Dilute Phosphoric Acid	60	1.08 g / 100 mL	~0.060
Hydrochloric Acid	Ambient	Complete dissolution at >4 mol/L	-
Acetic Acid	-	Insoluble[2][3][4]	-
Acid Solutions (general)	-	Soluble[3][5]	-

Note: The solubility in acidic solutions is generally higher due to the reaction of the oxalate ion with H⁺, which shifts the dissolution equilibrium.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of sparingly soluble compounds like **ferrous oxalate dihydrate** is critical. Below are detailed methodologies for two common and reliable experimental approaches: the Shake-Flask Method and a Titration-Based Method.

Shake-Flask Method for Thermodynamic Solubility

This method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[6][7][8][9]

Principle: A surplus of the solid compound is agitated in a specific solvent for an extended period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined after separating the undissolved solid.

Materials and Equipment:

- Ferrous Oxalate Dihydrate (FeC2O4·2H2O), analytical grade
- Selected solvents (e.g., deionized water, various buffers, organic solvents)

Foundational & Exploratory



- Erlenmeyer flasks with stoppers or screw-cap vials
- Orbital shaker or magnetic stirrer with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm pore size)
- Analytical balance
- UV-Vis spectrophotometer or other suitable analytical instrument (e.g., HPLC, AAS)

Procedure:

- Preparation: Add an excess amount of ferrous oxalate dihydrate to a series of flasks or vials, each containing a known volume of the desired solvent. Ensure there is enough solid to maintain a saturated solution with undissolved particles present throughout the experiment.
- Equilibration: Seal the containers and place them in a temperature-controlled shaker or on a stirrer. Agitate the mixtures at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The required time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.
- Phase Separation: After equilibration, allow the suspensions to settle. To separate the solid
 phase from the saturated solution, either centrifuge the samples at a high speed or filter the
 supernatant through a syringe filter. This step is crucial to prevent undissolved particles from
 interfering with the concentration measurement.
- Concentration Analysis: Carefully take an aliquot of the clear, saturated solution. Analyze the
 concentration of ferrous oxalate in the solution using a validated analytical method. For
 ferrous oxalate, UV-Vis spectrophotometry can be a suitable method by measuring the
 absorbance at a specific wavelength. Alternatively, the concentration of iron can be
 determined by Atomic Absorption Spectroscopy (AAS).



 Calculation: Calculate the solubility of ferrous oxalate dihydrate in the respective solvent, typically expressed in g/100 mL or mol/L.

Titration Method for Solubility Determination

This method is a classic and cost-effective approach for determining the solubility of acidic or basic salts.[10][11][12] For ferrous oxalate, the oxalate ion can be titrated with a standardized solution of a strong oxidizing agent like potassium permanganate (KMnO₄) in an acidic medium.

Principle: A saturated solution of ferrous oxalate is prepared, and a known volume of the clear solution is titrated with a standardized titrant to determine the concentration of the oxalate ions, which is directly related to the solubility of the salt.

Materials and Equipment:

- Ferrous Oxalate Dihydrate (FeC₂O₄·2H₂O)
- Deionized water
- Standardized Potassium Permanganate (KMnO₄) solution (e.g., 0.02 M)
- Sulfuric Acid (H₂SO₄), concentrated
- Erlenmeyer flasks
- Burette, pipette, and volumetric flasks
- Hot plate or water bath
- Analytical balance

Procedure:

Preparation of Saturated Solution: Prepare a saturated solution of ferrous oxalate
 dihydrate in deionized water as described in the Shake-Flask method (steps 1 and 2).



- Sample Preparation: After equilibration and phase separation (filtration or centrifugation), accurately pipette a known volume (e.g., 25.00 mL) of the clear, saturated ferrous oxalate solution into an Erlenmeyer flask.
- Acidification: Carefully add a sufficient amount of concentrated sulfuric acid to the flask to create a strongly acidic solution. This is necessary for the redox reaction between oxalate and permanganate.
- Heating: Gently heat the solution to approximately 60-70°C. This increases the rate of the reaction between oxalate and permanganate.
- Titration: Titrate the hot, acidic solution with the standardized KMnO₄ solution from a burette. The permanganate solution is purple, and it will be decolorized as it reacts with the oxalate ions. The endpoint of the titration is reached when a faint, persistent pink color is observed, indicating a slight excess of KMnO₄.

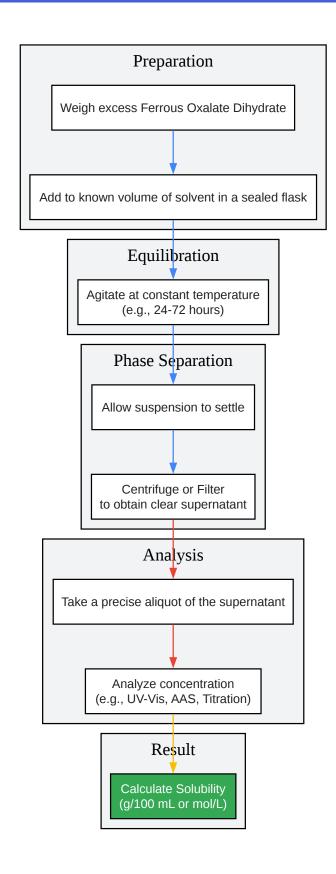
Calculation:

- Record the volume of KMnO₄ solution used.
- Use the stoichiometry of the reaction $(2MnO_4^- + 5C_2O_4^{2-} + 16H^+ \rightarrow 2Mn^{2+} + 10CO_2 + 8H_2O)$ to calculate the moles of oxalate ions in the titrated sample.
- From the moles of oxalate and the volume of the saturated solution taken, calculate the molar solubility of ferrous oxalate dihydrate.
- Convert the molar solubility to g/100 mL if required.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of **ferrous oxalate dihydrate** using the Shake-Flask method.





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Caption: Workflow for Solubility Determination.



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